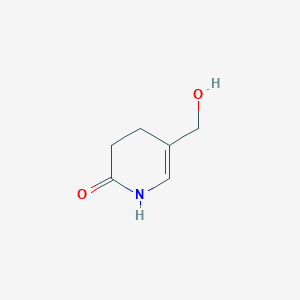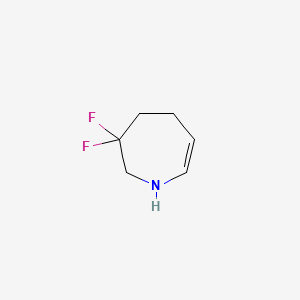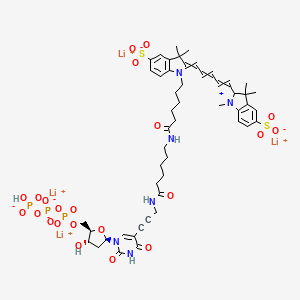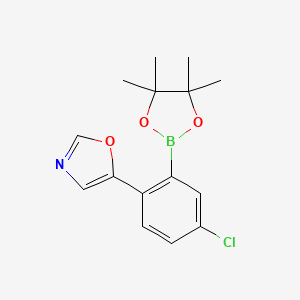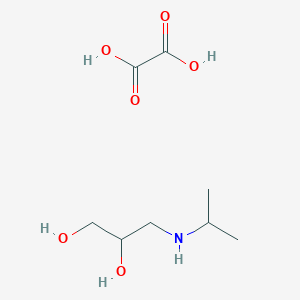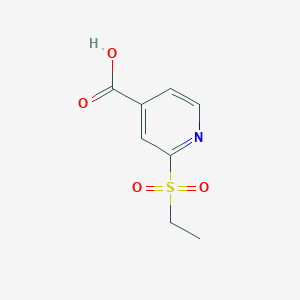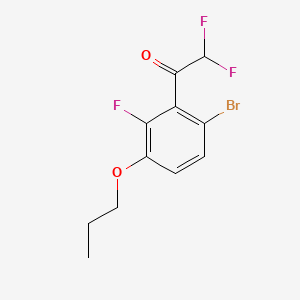
1-(6-Bromo-2-fluoro-3-propoxyphenyl)-2,2-difluoroethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-Bromo-2-fluoro-3-propoxyphenyl)-2,2-difluoroethanone is an organic compound that features a complex structure with multiple functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Bromo-2-fluoro-3-propoxyphenyl)-2,2-difluoroethanone typically involves multi-step organic reactions. One common method includes the bromination of a fluorinated aromatic compound followed by the introduction of a propoxy group. The final step involves the addition of a difluoroethanone moiety under controlled conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of catalysts and specific reaction conditions to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
1-(6-Bromo-2-fluoro-3-propoxyphenyl)-2,2-difluoroethanone can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, which is useful for forming carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents such as potassium permanganate can be employed.
Reduction: Reducing agents like lithium aluminum hydride can be used.
Coupling Reactions: Palladium catalysts are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.
Aplicaciones Científicas De Investigación
1-(6-Bromo-2-fluoro-3-propoxyphenyl)-2,2-difluoroethanone has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique functional groups.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(6-Bromo-2-fluoro-3-propoxyphenyl)-2,2-difluoroethanone involves its interaction with molecular targets through its functional groups. The bromine and fluorine atoms can participate in various chemical interactions, while the propoxy and difluoroethanone groups can influence the compound’s reactivity and binding properties. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
6-Bromo-2-fluoro-3-propoxyphenylboronic acid: Shares similar functional groups but differs in the presence of a boronic acid moiety.
2,2-Difluoro-1-(4-bromophenyl)ethanone: Similar structure but lacks the propoxy group.
3-Bromo-2-fluoro-4-propoxybenzaldehyde: Similar aromatic structure with different substituents.
Uniqueness
1-(6-Bromo-2-fluoro-3-propoxyphenyl)-2,2-difluoroethanone is unique due to its combination of bromine, fluorine, propoxy, and difluoroethanone groups. This combination provides a distinct set of chemical properties and reactivity patterns, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C11H10BrF3O2 |
|---|---|
Peso molecular |
311.09 g/mol |
Nombre IUPAC |
1-(6-bromo-2-fluoro-3-propoxyphenyl)-2,2-difluoroethanone |
InChI |
InChI=1S/C11H10BrF3O2/c1-2-5-17-7-4-3-6(12)8(9(7)13)10(16)11(14)15/h3-4,11H,2,5H2,1H3 |
Clave InChI |
VVZDUSDNEZNJFF-UHFFFAOYSA-N |
SMILES canónico |
CCCOC1=C(C(=C(C=C1)Br)C(=O)C(F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



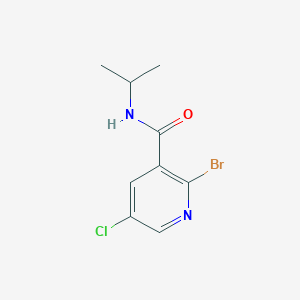
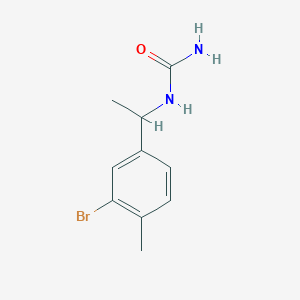
![2,5-Difluoro-2'-methyl-[1,1'-biphenyl]-4-amine](/img/structure/B14768124.png)

